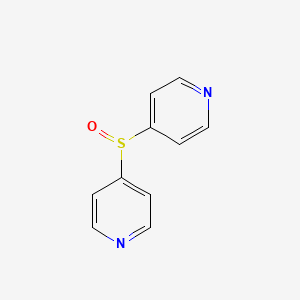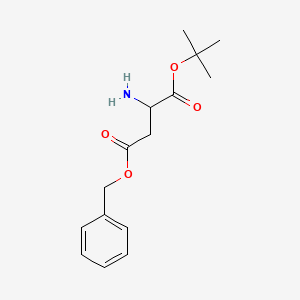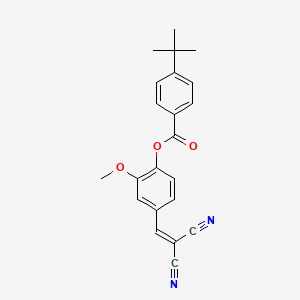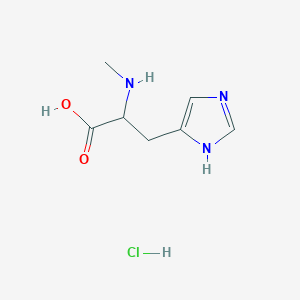
4,4'-Sulfinyldipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Sulfinyldipyridine is an organic compound with the chemical formula C10H8N2OS It is a derivative of pyridine, featuring a sulfinyl group (-SO-) linking two pyridine rings at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Sulfinyldipyridine can be synthesized through the oxidation of 4,4’-thiodipyridine. One common method involves dissolving 4,4’-thiodipyridine in glacial acetic acid containing hydrogen peroxide. The reaction mixture is kept at room temperature for an extended period, allowing the oxidation to occur, resulting in the formation of 4,4’-Sulfinyldipyridine .
Industrial Production Methods
While specific industrial production methods for 4,4’-Sulfinyldipyridine are not well-documented, the synthesis typically involves standard organic synthesis techniques. The scalability of the process would depend on optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Sulfinyldipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group back to a sulfide.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: 4,4’-Thiodipyridine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4,4’-Sulfinyldipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metal ions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4,4’-Sulfinyldipyridine involves its interaction with molecular targets, such as metal ions, through coordination bonds. The sulfinyl group plays a crucial role in stabilizing these interactions, influencing the compound’s reactivity and properties. The pathways involved include electron transfer and coordination chemistry mechanisms.
Comparison with Similar Compounds
Similar Compounds
4,4’-Thiodipyridine: The precursor to 4,4’-Sulfinyldipyridine, featuring a sulfide linkage instead of a sulfinyl group.
4,4’-Sulfonyldipyridine: An oxidized form with a sulfone group (-SO2-) linking the pyridine rings.
Uniqueness
4,4’-Sulfinyldipyridine is unique due to its intermediate oxidation state, providing distinct reactivity compared to its sulfide and sulfone counterparts. This intermediate state allows for versatile chemical transformations and applications in various fields.
Properties
Molecular Formula |
C10H8N2OS |
|---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
4-pyridin-4-ylsulfinylpyridine |
InChI |
InChI=1S/C10H8N2OS/c13-14(9-1-5-11-6-2-9)10-3-7-12-8-4-10/h1-8H |
InChI Key |
PKCHJDXOCJKGGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1S(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-{[(2-chloro-4-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12503548.png)


![1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propan-1-one](/img/structure/B12503560.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12503578.png)

![Ethyl 5-{[(2,4-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503588.png)
![Ethyl 5-[(diphenylacetyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12503602.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide](/img/structure/B12503613.png)
![5-({4-bromo-5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12503615.png)
![N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12503620.png)
![8-[(4-fluorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12503634.png)
![5-[[4-(Diethylamino)phenyl]methylene]-3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-thiazolidinedione](/img/structure/B12503638.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12503644.png)
